Carbonic Anhydrase IX and XII Inhibition: Quantitative Selectivity Profile Versus Mono-Bromo Analogs
In a systematic study of halogenated benzenesulfonamides as carbonic anhydrase inhibitors, 2,6-dibromo-4-nitrobenzenesulfonamide demonstrated measurable inhibition against tumor-associated isoforms hCA IX and hCA XII, while mono-brominated analogs (e.g., 2-bromo-4-nitrobenzenesulfonamide or 3-bromo-4-nitrobenzenesulfonamide) exhibited substantially different selectivity patterns across the isoform panel. The dibromo substitution pattern contributed to a distinct inhibition fingerprint that differentiated it from other halogenated benzenesulfonamides in the same study [1].
| Evidence Dimension | Carbonic anhydrase isoform inhibition selectivity (hCA IX and hCA XII) |
|---|---|
| Target Compound Data | Inhibition observed against hCA IX and hCA XII (Ki values in the submicromolar to low micromolar range) |
| Comparator Or Baseline | Mono-brominated 4-nitrobenzenesulfonamide analogs (2-bromo and 3-bromo positional isomers) |
| Quantified Difference | Differentiated isoform selectivity profile; dibromo substitution yielded distinct inhibition pattern not reproduced by mono-bromo analogs |
| Conditions | Stopped-flow CO₂ hydration assay using recombinant human carbonic anhydrase isoforms I, II, IX, and XII |
Why This Matters
Researchers investigating tumor-associated carbonic anhydrase isoforms (hCA IX/XII) for anticancer applications require the specific 2,6-dibromo substitution to achieve the reported isoform selectivity pattern; substituting a mono-bromo analog will yield different target engagement and cannot be assumed to produce comparable biological outcomes.
- [1] Capkauskaite, E., et al. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms. European Journal of Medicinal Chemistry, 2020, 185, 111825. View Source
